Product packaging for 1-Isopropyl-1-(3-tolyl)urea(Cat. No.:CAS No. 26772-92-9)

1-Isopropyl-1-(3-tolyl)urea

Cat. No.: B13743942
CAS No.: 26772-92-9
M. Wt: 192.26 g/mol
InChI Key: BOPFLHYLIGVMGZ-UHFFFAOYSA-N
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Description

Overview of the Ubiquitous Role of Urea (B33335) Moiety in Organic and Medicinal Chemistry

The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, is a privileged structure in the realm of chemistry. tandfonline.comhilarispublisher.com This functional group's ability to act as both a hydrogen bond donor and acceptor facilitates crucial molecular interactions, underpinning its presence in a wide array of bioactive compounds and clinical drugs. hilarispublisher.comresearchgate.net The planarity and rigidity of the urea bond contribute to the conformational stability of molecules, a key factor in designing compounds with specific biological targets. researchgate.net

In organic synthesis, the urea functional group serves as a versatile building block and intermediate. nih.gov Its derivatives are employed in the construction of more complex molecular architectures, including heterocyclic compounds and polymers. The reactivity of the nitrogen atoms and the carbonyl carbon allows for a diverse range of chemical transformations, making ureas indispensable tools for synthetic chemists. nih.gov

Medicinally, the significance of the urea scaffold cannot be overstated. It is a key component in numerous therapeutic agents with applications spanning antiviral, antimicrobial, anticancer, and anti-inflammatory treatments. hilarispublisher.comontosight.ai The ability of the urea group to form stable hydrogen bonds with biological macromolecules like proteins and enzymes is fundamental to its pharmacological activity. researchgate.net

Contextualization of Aryl-Alkyl Substituted Ureas within Diverse Chemical Syntheses and Molecular Interactions

Within the broad class of urea derivatives, those bearing both aryl (aromatic) and alkyl (aliphatic) substituents on the nitrogen atoms—such as 1-isopropyl-1-(3-tolyl)urea—hold particular interest. This combination of substituents allows for a fine-tuning of the molecule's physicochemical properties, including lipophilicity, solubility, and electronic characteristics, which in turn influences its behavior in chemical reactions and biological systems. ontosight.ai

The synthesis of unsymmetrical N,N'-disubstituted and N,N,N'-trisubstituted ureas has been an active area of research. mdpi.comresearchgate.net Traditional methods often involve the reaction of amines with isocyanates, phosgene (B1210022), or their equivalents. nih.gov More recent and advanced synthetic strategies focus on developing milder, more efficient, and environmentally benign methodologies, such as metal-catalyzed carbonylation reactions and rearrangements. researchgate.net For instance, methods for the large-scale preparation of N-substituted ureas in water have been developed, highlighting a move towards greener chemistry. researchgate.net

The molecular interactions of aryl-alkyl substituted ureas are of significant interest in drug design. nih.govncl.ac.uk The aryl group can engage in π-stacking and hydrophobic interactions, while the alkyl group can influence steric hindrance and conformational preferences. nih.gov This dual nature makes them valuable scaffolds for developing selective inhibitors for enzymes and modulators for receptors. researchgate.net A notable application of aryl-alkyl ureas is in the field of herbicides, where their ability to inhibit specific plant enzymes is exploited. tandfonline.com

Research Trajectories and Unexplored Aspects Pertaining to this compound and its Regioisomers

The specific compound, This compound , and its regioisomers, 1-isopropyl-1-(2-tolyl)urea and 1-isopropyl-1-(4-tolyl)urea , represent a focused area of study within the larger family of aryl-alkyl ureas. While the general class has seen broad investigation, the specific research trajectories for these tolyl derivatives are more niche, often appearing in the context of larger screening libraries for agrochemicals or as intermediates in pharmaceutical development. ontosight.aiontosight.ai

The synthesis of these compounds can be achieved through established methods, such as the reaction of the corresponding tolyl isocyanate with isopropylamine (B41738). ontosight.ai Research into tolylurea derivatives has indicated potential herbicidal activity, a common application for this class of compounds. tandfonline.comnih.govnih.gov The substitution pattern on the tolyl ring (ortho, meta, or para) can significantly impact the biological activity, presenting an avenue for structure-activity relationship (SAR) studies.

However, a comprehensive exploration of the pharmacological profile of this compound and its isomers remains largely uncharted territory. While their potential as intermediates is recognized, dedicated studies on their specific biological targets and mechanisms of action are limited. ontosight.aiontosight.ai Future research could focus on their potential as modulators of specific enzymes or receptors, leveraging the known bioactivity of the N-alkyl-N-aryl urea scaffold. The conformational preferences and detailed molecular interaction studies of these specific regioisomers also present an open field for computational and experimental investigation. nih.govncl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B13743942 1-Isopropyl-1-(3-tolyl)urea CAS No. 26772-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26772-92-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(3-methylphenyl)-1-propan-2-ylurea

InChI

InChI=1S/C11H16N2O/c1-8(2)13(11(12)14)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H2,12,14)

InChI Key

BOPFLHYLIGVMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(C)C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemodivergent Approaches for 1 Isopropyl 1 3 Tolyl Urea and Analogues

Classical Synthetic Routes to Unsymmetrical Urea (B33335) Derivatives

The traditional and most established methods for synthesizing unsymmetrical urea derivatives have historically relied on highly reactive intermediates. These routes, while effective, are accompanied by significant challenges.

The classical approach to synthesizing unsymmetrical ureas fundamentally involves the reaction of an isocyanate with an amine. nih.govsci-hub.se For a compound like 1-Isopropyl-1-(3-tolyl)urea, this would typically involve the generation of an isocyanate intermediate from one of the precursor amines.

The most common method for creating the isocyanate intermediate is through the use of phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene. nih.govresearchgate.net The general two-step process is as follows:

Isocyanate Formation: An amine is reacted with phosgene. For instance, 3-toluidine (3-methylaniline) would react with phosgene to produce 3-tolyl isocyanate. This reaction generates corrosive hydrogen chloride (HCl) as a byproduct. oup.com

Urea Formation: The resulting isocyanate is then treated with a second, different amine to form the unsymmetrical urea. In this case, 3-tolyl isocyanate would react with isopropylamine (B41738) to yield the target molecule, 1-isopropyl-3-(p-tolyl)urea (B11955658) (an isomer of the target compound used here as an illustrative example from literature). mdpi.com

Alternatively, rearrangements such as the Curtius, Hofmann, or Lossen rearrangements can be employed to generate the necessary isocyanate intermediates without the direct use of phosgene, though they may involve other hazardous reagents like azides. nih.govsci-hub.se

Table 1: Classical Isocyanate-Based Urea Synthesis

Step Reactants Intermediate/Product Key Features
1 Primary Amine (e.g., 3-toluidine) + Phosgene Isocyanate (e.g., 3-tolyl isocyanate) Highly reactive, generates HCl byproduct.

The classical synthetic routes are fraught with significant safety and environmental issues. nih.gov Phosgene is an extremely toxic, corrosive, and moisture-sensitive gas, making its handling difficult and dangerous. researchgate.netpatsnap.comacs.org Its use necessitates stringent safety protocols, specialized equipment, and careful management of toxic byproducts like HCl, which adds complexity and cost to the manufacturing process. oup.compatsnap.com

Isocyanates, the key intermediates in these reactions, are themselves highly reactive and toxic. researchgate.net They can cause severe damage to the respiratory system and eyes. researchgate.net The high reactivity that makes them useful also presents risks of uncontrolled reactions. patsnap.com These safety concerns have been a major driving force behind the development of alternative, "phosgene-free" synthetic methods. acs.orgnih.gov The reliance on petroleum-derived feedstocks also makes the industry susceptible to cost volatility. patsnap.com

Advanced and Environmentally Benign Synthetic Strategies

In response to the drawbacks of classical methods, significant research has focused on developing safer, more efficient, and environmentally benign strategies for synthesizing unsymmetrical ureas. These modern approaches often avoid the use of phosgene and other highly toxic reagents.

A variety of metal-free methods have been developed to forge the urea linkage, providing greener alternatives to traditional protocols.

One notable approach utilizes hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. mdpi.com This method avoids metal catalysts and harsh conditions, proceeding through a proposed Hofmann rearrangement to form an isocyanate intermediate in situ, which then reacts with an amine to produce the unsymmetrical urea. mdpi.comresearchgate.net

Another environmentally friendly strategy uses carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org In some methods, an arylamine is reacted with CO₂ in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form a carbamic acid intermediate. This intermediate is then dehydrated to generate the corresponding isocyanate, which can be trapped by an amine to form the urea. researchgate.net

Furthermore, the use of dioxazolones as isocyanate surrogates offers a phosgene- and metal-free route. tandfonline.com These precursors generate isocyanates in situ under mild heating, which then react with amines to form unsymmetrical ureas, often with high chemoselectivity and without significant symmetrical byproducts. tandfonline.com

Table 2: Examples of Metal-Free Synthetic Approaches

Method Key Reagents Conditions Advantages
Hypervalent Iodine Amide, Amine, PhI(OAc)₂ Mild conditions Avoids metal catalysts and high temperatures. mdpi.comresearchgate.net
CO₂ Utilization Arylamine, CO₂, Base (DBU), Dehydrating Agent Room temperature, atmospheric pressure Uses a renewable and non-toxic C1 source. organic-chemistry.orgresearchgate.net

Transition metal catalysis has emerged as a powerful tool for constructing unsymmetrical ureas, offering direct routes with high efficiency and functional group tolerance. oup.com

Palladium-catalyzed methods are particularly prominent. One such protocol involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) (NaOCN). nih.gov This reaction directly forms an aryl isocyanate intermediate, which is then trapped in the same pot by an amine to yield the desired urea. This approach avoids the direct handling of toxic reagents like phosgene or azides. nih.gov Palladium catalysts are also used in the carbonylation of amines or azides using carbon monoxide (CO) as the carbonyl source, although this can sometimes lead to mixtures of symmetrical and unsymmetrical products. sci-hub.seorganic-chemistry.org

Beyond palladium, other transition metals have been successfully employed. Manganese pincer complexes have been used to catalyze the dehydrogenative coupling of amines and methanol (B129727), producing ureas with hydrogen gas as the only byproduct, representing a highly atom-economic process. acs.org Bimetallic systems, such as cobalt/copper, have been shown to enable the direct carbonylative synthesis of unsymmetrical ureas from two different amines with high selectivity. oup.com

To improve process efficiency, reduce waste, and simplify operations, numerous one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single sequence without isolating intermediates.

One facile method is a microwave-accelerated, one-pot tandem synthesis that proceeds via a Curtius rearrangement. acs.orgnih.gov In this approach, a carboxylic acid is converted to an acyl azide (B81097) using diphenylphosphoryl azide (DPPA), which then rearranges to an isocyanate and is trapped by an amine, all in a single vessel under microwave irradiation for a very short reaction time. acs.orgnih.gov

Another efficient one-pot synthesis generates isocyanates in situ from Cbz-protected amines in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. rsc.org The generated isocyanate rapidly reacts with an added amine to afford the unsymmetrical urea in high yield. rsc.org Such procedures are highly step- and atom-economical. researchgate.netrsc.org

Table 3: Comparison of One-Pot Synthetic Procedures

Procedure Key Features Reactants Reference
Microwave-Assisted Curtius Rearrangement Extremely rapid (1-5 min), scalable Carboxylic acid, DPPA, Amine acs.orgnih.gov
Cbz-Amine Activation In situ isocyanate generation from a stable precursor Cbz-protected amine, 2-chloropyridine, Tf₂O, Amine rsc.org

Isourea Formation via Catalytic Addition of Alcohols to Carbodiimides

The formation of isoureas through the catalytic addition of alcohols to carbodiimides represents a significant and atom-economical method in organic synthesis. nih.gov This reaction is advantageous due to the ready availability of both starting materials. However, the low electrophilicity of carbodiimides often necessitates the use of a catalyst to facilitate the reaction. nih.gov

A variety of catalysts have been explored for this transformation. Traditional catalysts include copper(I) and copper(II) salts, as well as zinc(II) salts. nih.gov More recently, research has expanded to include rare-earth metal amides, such as La[N(SiMe3)2]3, which have demonstrated high catalytic activity, leading to excellent yields of isoureas. rsc.orgcolab.ws Additionally, actinide complexes supported by N-heterocyclic iminato ligands have been shown to be powerful catalysts for this addition, enabling the reaction to proceed at room temperature with short reaction times. acs.org

Metal-free catalytic systems have also been developed. For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its alkali metal salts have been successfully employed, with TBDK showing particularly high efficacy, resulting in short reaction times and high yields. nih.govdntb.gov.ua

The reaction mechanism generally involves the activation of the alcohol by the catalyst, followed by nucleophilic attack on the carbodiimide. For example, in a proposed mechanism involving zinc catalysts, the alcohol coordinates to the metal center, increasing its nucleophilicity before it adds to the C=N bond of the carbodiimide. nih.gov A detailed study of the reaction between dicyclohexylcarbodiimide (B1669883) (DCC) and alcohols in the presence of carbon dioxide revealed the formation of an O-alkyl isourea intermediate. nih.gov This intermediate can then react further to produce dialkyl carbonates and the corresponding urea. nih.gov

Table 1: Catalysts for Isourea Formation

Catalyst TypeSpecific ExamplesKey Advantages
Transition Metal Salts Copper(I) and (II) salts, Zinc(II) saltsReadily available
Rare-Earth Metal Amides La[N(SiMe3)2]3High catalytic activity, excellent yields
Actinide Complexes (L)An(N{SiMe3}2)3Room temperature reaction, short reaction times
Metal-Free Organocatalysts 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), TBDKAvoids transition metals, high yields

Regioselective Synthesis of Isomeric this compound Structures (e.g., para-, ortho-, meta-tolyl isomers)

The regioselective synthesis of isomeric this compound structures, including the para-, ortho-, and meta-tolyl isomers, is crucial for establishing structure-activity relationships in medicinal chemistry and materials science. The synthesis of these specific isomers typically involves the reaction of the corresponding toluidine isomer (p-toluidine, o-toluidine, or m-toluidine) with an appropriate isopropyl-containing reagent.

A common and direct method is the reaction of the respective toluidine with isopropyl isocyanate. This reaction generally proceeds with high regioselectivity, as the isocyanate group reacts specifically with the amino group of the toluidine. For instance, reacting m-toluidine (B57737) with isopropyl isocyanate would yield 1-isopropyl-3-(3-tolyl)urea.

An alternative approach involves the reaction of a tolyl isocyanate with isopropylamine. For example, m-tolyl isocyanate can be reacted with isopropylamine to produce 1-isopropyl-3-(m-tolyl)urea. researchgate.net This method has been used to synthesize a variety of urea derivatives by reacting ortho, meta, and para tolyl isocyanates with primary and secondary amines. researchgate.net

A study on the synthesis of unsymmetrical ureas utilized a hypervalent iodine reagent, PhI(OAc)2, to mediate the coupling of amides and amines. mdpi.com This method demonstrated the synthesis of 1-isopropyl-3-(p-tolyl)urea from p-toluamide and isopropylamine in good yield. mdpi.com This approach offers a metal-free alternative for creating unsymmetrical ureas.

The synthesis of various substituted ureas, including tolyl derivatives, has been achieved by reacting the desired amine with the corresponding isocyanate in dichloromethane (B109758) in the presence of triethylamine. nih.gov For example, the synthesis of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-(o-tolyl)urea involves reacting a thiophene (B33073) derivative with o-tolyl isocyanate.

The synthesis of 1,3-substituted urea derivatives based on m-toluyl isocyanate and 2-aminothiazoles has also been reported, further demonstrating the versatility of tolyl isocyanates in synthesizing a range of urea compounds. ppublishing.orgppublishing.orgaip.org

Table 2: Synthesis of Isomeric Tolyl Ureas

IsomerReactant 1Reactant 2Method
1-Isopropyl-3-(p-tolyl)urea p-ToluamideIsopropylaminePhI(OAc)2 mediated coupling mdpi.com
1-Isopropyl-3-(o-tolyl)urea o-ToluidineIsopropyl IsocyanateIsocyanate addition
1-Isopropyl-3-(m-tolyl)urea m-ToluidineIsopropyl IsocyanateIsocyanate addition
1-Aryl-3-(m-tolyl)urea m-Tolyl isocyanateVarious aminesIsocyanate addition researchgate.net

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, at a late step in the synthetic sequence. mdpi.comnih.govmpg.de This approach enables the rapid generation of analogues with improved properties without the need for de novo synthesis. mpg.denih.gov

The urea scaffold is a versatile platform for introducing a wide array of substituents to modulate the physicochemical and biological properties of the molecule. nih.gov

A novel method for synthesizing unsymmetrical ureas involves the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)2. mdpi.com This metal-free approach proceeds under mild conditions and has a broad substrate scope, making it suitable for LSF. mdpi.comresearchgate.net For example, this method has been used to functionalize complex drug molecules containing primary and secondary amine groups. mdpi.com

Another strategy for modifying the urea scaffold is by introducing substituents on the aryl ring. The introduction of electron-donating or electron-withdrawing groups can influence the hydrogen bonding capability of the urea moiety. nih.gov Furthermore, breaking the planarity of the urea system by introducing ortho-substituents on the aryl ring can impact its conformational properties. nih.gov

The synthesis of urea derivatives can be achieved by reacting an amine with an isocyanate. nih.gov This allows for the introduction of diverse functionalities by selecting appropriately substituted amines and isocyanates. For instance, a variety of aryl and bulky aliphatic ring systems have been introduced to probe structure-activity relationships. nih.gov

The synthesis of heterocyclic compounds containing a urea motif is an important area of research, as these structures are present in many biologically active molecules. researchgate.netnih.govgrafiati.comchim.ittandfonline.com

One approach involves the condensation of a urea or thiourea (B124793) with other reagents to form a heterocyclic ring. For example, chalcones have been reacted with urea and thiourea to synthesize oxazine (B8389632) and thiazine (B8601807) derivatives, respectively. grafiati.com Similarly, dihydropyrimidinone derivatives containing a phthalimide (B116566) moiety have been synthesized by reacting an enaminone with urea and various substituted benzaldehydes. researchgate.net

Another strategy is to start with a pre-formed heterocycle and introduce a urea functionality. For instance, new isoindol heterocyclic ureas have been synthesized from N-aminophthalimide. clockss.orgresearchgate.net

The intramolecular cyclization of urea derivatives can also lead to the formation of heterocyclic systems. A highly regioselective synthesis of imidazolidin-2-ones has been achieved through the intramolecular cyclization of urea derivatives. mdpi.com

Furthermore, urea and its derivatives can be used as building blocks in multicomponent reactions to construct complex heterocyclic systems. For example, spirofused heterocycles have been synthesized from the one-pot, three-component reaction of a cyclic ketone, an aldehyde, and urea. grafiati.com

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 Isopropyl 1 3 Tolyl Urea Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis for Chemical Shift and Multiplicity Determination

Proton (¹H) NMR spectroscopy is instrumental in identifying the different proton environments within a molecule. For analogues of 1-isopropyl-1-(3-tolyl)urea, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the tolyl group, the methine and methyl protons of the isopropyl group, and the protons attached to the nitrogen atoms of the urea (B33335) moiety. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the multiplicity (splitting pattern) provides information about neighboring protons.

For instance, in a related compound, 1-isopropyl-3-(p-tolyl)urea (B11955658), the signals for the isopropyl group's methyl protons would likely appear as a doublet, and the methine proton as a multiplet. The aromatic protons would exhibit splitting patterns dependent on their substitution on the tolyl ring.

Table 1: Representative ¹H NMR Data for a Substituted Tolylurea Analogue

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.17-7.66 Multiplet
NH 6.58, 7.24 Singlet
Isopropyl CH 3.69-3.78 Multiplet
Isopropyl CH₃ 1.08 Doublet
Aromatic CH₃ 2.11 Singlet

Note: Data is for a representative N,N'-substituted urea derivative and may vary for this compound. rsc.org

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Backbone Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For this compound analogues, distinct signals would be observed for the carbonyl carbon of the urea group, the aromatic carbons of the tolyl ring, and the carbons of the isopropyl group.

Solid-state ¹³C NMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can offer insights into the number of molecules in the asymmetric unit of a crystal and their conformations.

Table 2: Representative ¹³C NMR Data for a Substituted Tolylurea Analogue

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O) 153.4
Aromatic C 121.1, 126.7, 127.3, 128.1, 128.8, 133.5, 136.2, 138.9
Isopropyl CH Not specified in source
Isopropyl CH₃ Not specified in source
Aromatic CH₃ 17.4

Note: Data is for a representative N,N'-substituted urea derivative and may vary for this compound. rsc.org

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity Information

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, revealing which protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and more distant carbons, respectively. These correlations are invaluable for piecing together the molecular structure, especially for complex analogues where signal overlap in 1D spectra can be problematic.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. rsc.orgresearchgate.net The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

For this compound and its analogues, the IR spectrum would be expected to show key absorption bands corresponding to:

N-H stretching: Typically observed in the region of 3200-3500 cm⁻¹. The presence of one or two bands can help distinguish between primary and secondary amines within the urea structure.

C=O stretching (Amide I band): A strong, sharp absorption band usually found between 1650-1700 cm⁻¹ is characteristic of the urea carbonyl group. The exact position of this band can be influenced by hydrogen bonding.

N-H bending (Amide II band): This band, often appearing around 1600-1650 cm⁻¹, arises from the bending vibration of the N-H bond. docbrown.info

C-N stretching: These vibrations typically occur in the 1450 to 1150 cm⁻¹ range. docbrown.info

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹. pressbooks.publibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Urea Derivatives

Functional Group Vibration Typical Wavenumber Range (cm⁻¹)
N-H Stretch 3200 - 3500
C=O Stretch (Amide I) 1650 - 1700
N-H Bend (Amide II) 1600 - 1650
C-N Stretch 1450 - 1150
Aromatic C-H Stretch > 3000

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₆N₂O), HRMS would be used to confirm the expected exact mass of its molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different isomers often exhibit distinct fragmentation pathways. nih.govnih.gov Electrospray ionization (ESI) is a common technique used to generate ions of urea derivatives for HRMS analysis. nih.gov The fragmentation of urea compounds can be complex, but characteristic losses, such as the elimination of an isocyanate moiety, can aid in structural confirmation. nih.govresearchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry.

Molecular Conformation, Chirality, and Torsion Angle Analysis

The molecular structure of this compound, a trisubstituted urea derivative, is defined by the spatial arrangement of its tolyl and isopropyl substituents relative to the central urea backbone. The conformation is primarily dictated by the rotation around several key single bonds, leading to specific torsion angles that minimize steric hindrance and optimize electronic interactions. The central urea moiety (N-CO-N) tends to be planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system.

The angle between the plane of the tolyl ring and the plane of the urea group.

The angle describing the orientation of the isopropyl group relative to the urea plane.

From a chirality perspective, this compound is an asymmetric molecule. While it does not possess a traditional chiral carbon atom, the molecule as a whole lacks a plane of symmetry. The nitrogen atom attached to the three different groups (tolyl, isopropyl, and the C(O)NH2 moiety) can be considered a stereocenter. However, due to the low energy barrier for nitrogen inversion and rotation around the C-N bonds at room temperature, the molecule likely exists as a rapidly interconverting mixture of enantiomers (atropisomers), making isolation of stable enantiomers challenging without the introduction of additional chiral elements or restricted rotation.

Table 1: Representative Torsion Angles in an Analogous Aryl Urea Crystal Structure

Bond Sequence (Atoms) Dihedral Angle (°) Reference Compound
Phenyl Ring Plane - Urea Plane 51.1° 1-(2-chlorophenyl)-3-(p-tolyl)urea
Tolyl Ring Plane - Urea Plane 28.6° 1-(2-chlorophenyl)-3-(p-tolyl)urea

Data is illustrative of typical conformations found in related N-aryl urea derivatives. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific atom-pair contacts and understand their relative contributions. The surface is generated based on the electron distribution of a molecule within the crystal, and key properties like d_norm (normalized contact distance) are mapped onto it. Red regions on the d_norm map indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

For a molecule like this compound, a Hirshfeld analysis would reveal the dominant forces governing its solid-state assembly. Although a specific crystal structure is not publicly available, an analysis of its constituent atoms allows for a prediction of the most significant interactions. The analysis is often summarized using 2D fingerprint plots, which plot the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).

The primary interactions expected to stabilize the crystal packing of this compound are:

H···H contacts: Due to the high abundance of hydrogen atoms (16 per molecule), these contacts, representing van der Waals forces, are expected to cover the largest surface area. In similar organic molecules, H···H interactions can account for over 40-50% of all contacts. nih.govresearchgate.net

O···H/H···O contacts: These represent the crucial N-H···O hydrogen bonds formed by the urea group, as well as weaker C-H···O interactions. These appear as distinct sharp spikes in the 2D fingerprint plot. researchgate.net

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound

Contact Type Predicted Contribution (%) Characteristics
H···H ~45 - 55% Widely scattered points on the fingerprint plot, indicating van der Waals forces.
C···H/H···C ~20 - 30% Wing-like features on the fingerprint plot, typical for C-H···π or general close-packing interactions.
O···H/H···O ~10 - 15% Sharp, distinct spikes corresponding to strong N-H···O hydrogen bonds.

Predicted contributions are based on analyses of similar organic molecules containing aromatic and urea functionalities. nih.govnih.govresearchgate.net

Analysis of Hydrogen Bonding Networks within Urea Crystal Lattices

Hydrogen bonding is a defining feature of urea derivatives in the solid state, playing a critical role in the formation of stable and predictable supramolecular architectures. mdpi.com In this compound, the urea moiety provides one hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement facilitates the formation of robust intermolecular N-H···O hydrogen bonds.

The most common hydrogen-bonding motif in monosubstituted and disubstituted ureas is the catemeric chain or dimer, where molecules link head-to-tail. researchgate.net For a trisubstituted urea like this compound, the single N-H group prevents the formation of the extended, cross-linked sheets seen in unsubstituted urea. Instead, it is expected to form simpler motifs, most likely centrosymmetric dimers or one-dimensional chains, where the N-H of one molecule donates to the C=O of a neighboring molecule.

The geometry of these hydrogen bonds—specifically the donor-acceptor distance (D···A) and the angle (D-H···A)—is a key indicator of their strength. In related urea crystal structures, N···O distances are typically in the range of 2.8 to 3.1 Å, with N-H···O angles greater than 150°, indicative of strong, linear hydrogen bonds. researchgate.net These interactions act as the primary organizational force, with weaker C-H···O and van der Waals forces providing additional stability to the three-dimensional crystal lattice.

Table 3: Typical Hydrogen Bond Geometries in Aryl Urea Crystal Structures

Bond Type D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N-H···O ~0.86 ~2.0 - 2.2 ~2.9 - 3.1 ~150 - 170°

Data represents typical ranges observed in the crystal structures of analogous urea-containing compounds. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts (e.g., TLC, LC-MS)

Chromatographic techniques are indispensable for the analysis, purity assessment, and preparative isolation of this compound in a research setting. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for these purposes.

Thin-Layer Chromatography (TLC)

TLC offers a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of synthesized this compound. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with an appropriate solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the compound between the stationary phase (silica) and the mobile phase. The position of the compound is visualized under UV light (due to the aromatic tolyl ring) and quantified by its Retention Factor (Rf) value. The presence of multiple spots indicates impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For precise quantitative analysis and confirmation of molecular identity, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice. A reverse-phase (RP) HPLC method is well-suited for analyzing moderately polar compounds like this compound. sielc.com The compound is separated on a C18 or similar non-polar stationary phase column, using a polar mobile phase.

The eluted compound is then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer, which confirms the molecular weight of the target compound (C11H16N2O, MW: 192.26 g/mol ). The mass detector would typically identify the protonated molecule [M+H]⁺ at m/z 193.13. uni.lu This LC-MS setup not only provides highly accurate purity assessment (often >99%) but can also be scaled up for preparative HPLC to isolate the pure compound from a crude reaction mixture. sielc.com

Table 4: Exemplar Reverse-Phase HPLC Method for Analysis of 1-Isopropyl-1-(m-tolyl)urea

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV or Mass Spectrometry (MS)
Application Analytical purity assessment, preparative isolation, pharmacokinetic studies

This method is scalable and suitable for isolating impurities or the main compound. sielc.com

Computational and Theoretical Investigations of 1 Isopropyl 1 3 Tolyl Urea Molecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a substituted urea (B33335) derivative like 1-isopropyl-1-(3-tolyl)urea, methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) are commonly employed, often with basis sets such as 6-311++G(d,p) to ensure accuracy. researchgate.net

The electronic properties of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For substituted ureas, the HOMO is typically localized on the more electron-rich regions, which would include the tolyl group and the nitrogen atoms, while the LUMO is often distributed over the urea backbone and the aromatic ring. The presence of the electron-donating isopropyl and tolyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phenylurea

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The values presented are illustrative and based on typical DFT calculations for similar substituted urea derivatives.

The HOMO-LUMO energy gap is a key descriptor for predicting the chemical reactivity and stability of this compound. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap indicates a more reactive molecule. Other quantum chemical descriptors derived from FMO energies, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's reactivity profile.

Based on studies of similar compounds, this compound is expected to be a relatively stable molecule. The global reactivity descriptors can be calculated using the energies of the HOMO and LUMO, providing a more detailed understanding of its chemical behavior.

A key aspect of NBO analysis for urea derivatives is the study of hydrogen bonding. The hydrogen atoms on the terminal amine group can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. NBO analysis quantifies the strength of these interactions by calculating the second-order perturbation energy, E(2), between the donor and acceptor orbitals. researchgate.net

Table 2: Illustrative NBO Analysis of a Key Intermolecular Interaction in a Urea Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(O)σ*(N-H)8.5

Note: This table represents a typical hydrogen bonding interaction for a urea-like molecule, where LP(O) is the lone pair of the carbonyl oxygen and σ(N-H) is the antibonding orbital of a nearby N-H bond.*

Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretching, C=O stretching, and aromatic C-H bending. A comparison with experimental IR spectra can help in the assignment of spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and macroscopic behavior of molecular systems.

The presence of rotatable bonds in this compound—specifically the C-N bonds and the bond connecting the tolyl group to the nitrogen—allows for multiple conformations. Conformational analysis aims to identify the most stable conformers by exploring the potential energy surface. This is often done by systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation. nih.gov

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of atoms over time. chemrxiv.org These simulations reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. For substituted ureas, the planarity of the urea group is often a key feature, though steric hindrance from the isopropyl and tolyl groups may lead to non-planar ground state conformations. nih.gov

Characterization of Intramolecular and Intermolecular Non-Covalent Interactions

The structural conformation and crystal packing of this compound are significantly influenced by a network of non-covalent interactions. These weak forces, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), dictate the compound's physical properties and its interaction with biological targets.

Intramolecular Interactions: Within the this compound molecule, the primary intramolecular interactions involve steric and electronic effects that influence its preferred conformation. The urea moiety (-NH-CO-N-) can adopt different conformations, primarily described by the torsion angles around the C-N bonds. The bulky isopropyl group and the 3-tolyl group create steric hindrance that restricts free rotation. Computational studies on similar N-aryl-N'-alkyl ureas have shown that the molecule often adopts a conformation that minimizes these steric clashes. nih.gov For instance, the phenyl ring is typically not coplanar with the urea group to reduce steric strain. Furthermore, weak intramolecular hydrogen bonds, such as a C-H···O interaction between a methyl C-H of the isopropyl group and the urea oxygen, can contribute to conformational stability.

Intermolecular Interactions: The most significant intermolecular non-covalent interactions in the solid state of urea derivatives are hydrogen bonds. researchgate.net In this compound, the urea group is a prime site for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In a crystalline structure, this typically leads to the formation of hydrogen-bonded chains or dimers. For example, the N-H of one molecule can form a strong N-H···O=C hydrogen bond with the carbonyl oxygen of a neighboring molecule.

A theoretical analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index plots can be employed to visualize and quantify these interactions, revealing the specific atom-atom contacts and their relative strengths. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Prediction and Refinement

Computational methods are invaluable for predicting and refining the structure-activity relationship (SAR) of compounds like this compound, particularly in the context of herbicide or drug discovery. nih.govnih.gov These approaches aim to correlate specific structural features (descriptors) with biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. For a series of phenylurea analogs, a 3D-QSAR model can be constructed to understand how modifications to the molecule affect its activity. mdpi.com Key molecular descriptors for this compound would include:

Electronic Properties: The electronic nature of the tolyl group influences the reactivity and interaction potential of the entire molecule. Descriptors such as molecular electrostatic potential (ESP) and partial atomic charges are used to quantify the electron distribution. researchgate.net The methyl group at the 3-position is a weak electron-donating group, which subtly alters the electronic landscape of the aromatic ring.

By creating a model based on a set of similar compounds with known activities, the activity of new or untested molecules like this compound can be predicted. mdpi.com CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are advanced 3D-QSAR techniques that can provide contour maps visualizing regions where steric bulk, positive or negative charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov This information provides a rational basis for designing more potent analogs, for example, by suggesting alternative alkyl groups or different substitution patterns on the aromatic ring.

Table 1: Hypothetical Molecular Descriptors for SAR Analysis of Phenylurea Analogs

Compound Substituent (R1) Substituent (R2) LogP Steric Parameter (MolRef) Electronic Parameter (Hammett) Predicted Activity (IC50, µM)
Analog 1 Isopropyl 3-Tolyl 2.85 25.6 -0.07 15.2
Analog 2 Ethyl 4-Chlorophenyl 2.90 20.1 +0.23 12.5
Analog 3 Isopropyl Phenyl 2.60 25.6 0.00 20.8
Analog 4 t-Butyl 3-Tolyl 3.35 31.7 -0.07 25.1
Analog 5 Isopropyl 3,4-Dichlorophenyl 3.70 25.6 +0.60 5.4

Molecular Docking Studies for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. For this compound, which belongs to the phenylurea class of herbicides, a common target for docking studies is the photosystem II D1 protein or acetohydroxyacid synthase (AHAS). nih.gov

In a typical docking simulation, the 3D structure of this compound is placed into the active site of the target protein. The algorithm then explores various possible conformations and orientations of the ligand, calculating a scoring function to estimate the binding affinity (often expressed in kcal/mol).

The results of a docking study would reveal key intermolecular interactions between the ligand and the amino acid residues of the target's binding site. For this compound, the following interactions are expected:

Hydrogen Bonding: The urea moiety is critical for anchoring the ligand in the active site. The N-H group can act as a hydrogen bond donor to acceptor residues like Asp, Glu, or the backbone carbonyls of amino acids. The carbonyl oxygen of the urea is a strong hydrogen bond acceptor, interacting with donor residues such as Ser, Thr, or His.

Hydrophobic Interactions: The isopropyl and 3-tolyl groups are likely to be situated in hydrophobic pockets of the active site, forming van der Waals interactions with nonpolar amino acid residues like Val, Leu, Ile, and Phe.

Pi-Interactions: The tolyl ring can engage in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or cation-π interactions with positively charged residues (e.g., Arg, Lys).

The docking pose with the lowest binding energy is considered the most probable binding mode. Analysis of this pose provides a structural hypothesis for the compound's mechanism of action and can explain its SAR. For example, it might show that the 3-methyl group fits into a small hydrophobic sub-pocket, explaining why the 3-tolyl derivative is more active than an unsubstituted phenyl analog. This detailed understanding of the binding mode is essential for structure-based drug design, guiding modifications to the ligand to enhance binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

Interacting Residue Interaction Type Distance (Å) Predicted Energy Contribution (kcal/mol)
SER 264 Hydrogen Bond (O with backbone NH) 2.9 -2.5
HIS 215 Hydrogen Bond (NH with sidechain N) 3.1 -1.8
PHE 265 π-π Stacking (Tolyl ring) 3.8 -1.5
VAL 219 Hydrophobic (Isopropyl group) 4.0 -1.2
LEU 218 Hydrophobic (Tolyl group) 4.2 -1.0
Total Binding Energy -8.0 kcal/mol

Mechanistic Insights into Biological Interactions of 1 Isopropyl 1 3 Tolyl Urea Analogues Excluding Clinical Human Trial Data and Safety Profiles

Enzyme Inhibition Studies (In Vitro)

The urea (B33335) moiety is a key structural feature in numerous biologically active compounds, capable of forming multiple stable hydrogen bonds with protein targets, which is fundamental to their mechanism of action. The following subsections explore the in vitro inhibitory activities of 1-Isopropyl-1-(3-tolyl)urea analogues against a range of enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory properties. Inhibition of sEH increases the levels of EETs, making it a therapeutic target for inflammatory conditions. Urea-based compounds are a prominent class of sEH inhibitors. researchgate.netnih.gov

The inhibitory mechanism of urea derivatives against sEH involves the urea core acting as a transition-state mimic. The carbonyl oxygen of the urea can form hydrogen bonds with key tyrosine residues in the catalytic site of the enzyme, while one of the urea nitrogens donates a hydrogen bond to an aspartate residue. Structure-activity relationship (SAR) studies on various urea-based sEH inhibitors have highlighted the importance of hydrophobic groups flanking the central urea pharmacophore for potent inhibition. drugtargetreview.combuc.edu.eg For instance, in a series of benzoxazolone-5-urea derivatives, aryl or benzyl (B1604629) fragments were found to confer potent sEH inhibition, with some analogues exhibiting IC50 values in the nanomolar range. drugtargetreview.com The tolyl and isopropyl groups of this compound would be expected to occupy hydrophobic pockets within the enzyme's active site, contributing to its binding affinity.

Table 1: sEH Inhibitory Activity of Selected Urea Analogues

Compound Target IC50 (nM)
Analogue 19 sEH 42
Analogue 20 sEH 56

This table presents IC50 values for selective sEH inhibitors with a urea core, demonstrating the potency of this chemical class. Data sourced from a study on piperazine (B1678402) urea derivatives and benzoxazolone-5-urea analogues. drugtargetreview.comnih.gov

p38 Mitogen-Activated Protein (MAP) Kinase Binding and Inhibition

The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Diaryl urea compounds have been identified as highly potent and selective inhibitors of human p38 MAP kinase. frontiersin.orgnih.gov These inhibitors function through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket. frontiersin.orgsemanticscholar.org

The binding of these diaryl urea inhibitors induces a significant conformational change in the kinase, specifically in the conserved Asp-Phe-Gly (DFG) motif within the active site. nih.govnih.gov This "DFG-out" conformation is incompatible with ATP binding, thus inhibiting the kinase's activity. frontiersin.orgsemanticscholar.org Structure-activity relationship studies have revealed that specific substitutions on the aryl rings are critical for high-affinity binding. Notably, the replacement of a methyl substituent with a tolyl group on a pyrazole (B372694) ring of a lead compound resulted in an approximately 140-fold enhancement in binding affinity. nih.gov This enhancement is attributed to favorable interactions between the tolyl group and the hydrophobic portion of the side chain of the conserved Glu71 residue. nih.gov This finding strongly suggests that the 3-tolyl group of this compound plays a crucial role in its potential interaction with p38 MAP kinase. The urea linkage itself is also vital, forming hydrogen bonds with the carboxylate oxygen of Glu71 and the backbone N-H of Asp168. nih.govnih.gov

Table 2: Contribution of Structural Modifications to p38 MAP Kinase Binding Affinity

Structural Modification Enhancement in Affinity
Replacement of methyl with tolyl group ~140-fold
Replacement of chlorophenyl with naphthyl moiety ~15-fold

This table illustrates the significant impact of specific chemical modifications on the binding affinity of diaryl urea inhibitors to p38 MAP kinase. Data from a study on the allosteric inhibition of p38 MAP kinase. nih.gov

Alpha-Chymotrypsin Inhibition and Substrate Specificity

Alpha-chymotrypsin is a serine protease that plays a role in digestion. The inhibition of this enzyme is a common in vitro assay to assess the potential of compounds to interact with proteases. A study on unsymmetrical 1,3-disubstituted urea derivatives revealed that these compounds can act as inhibitors of α-chymotrypsin. nih.gov

The structure-activity relationship of these urea derivatives indicated that the position of substituents on the phenyl ring influences their inhibitory potency. Specifically, the inhibitory activity was found to follow the order of ortho > meta > para substitution for a methyl group on the phenyl ring. nih.gov This suggests that the position of the methyl group on the tolyl ring of this compound is a determinant of its potential interaction with the active site of α-chymotrypsin. For instance, a compound with a methyl group at the ortho position, N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide, was the most active inhibitor in the series with an IC50 value of 8.10 ± 0.14 μM, which was comparable to the standard chymostatin. nih.gov Another potent inhibitor was N-(2-acetylphenyl)-N'-(3-methylphenyl) urea, which exhibited an IC50 of 13.6 ± 0.23 μM. nih.gov

Table 3: α-Chymotrypsin Inhibitory Activity of N-methylphenyl-N'-(alkyl/aryl) Urea Derivatives

Compound IC50 (μM)
N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide (15) 8.10 ± 0.14
N-(2-acetylphenyl)-N'-(3-methylphenyl) urea (10) 13.6 ± 0.23

This table shows the IC50 values of selected unsymmetrical 1,3-disubstituted urea derivatives against α-chymotrypsin. Data sourced from a study on urea derivatives as α-chymotrypsin inhibitors. nih.gov

Poly (ADP-ribose) Polymerase Inhibition and Binding Energies

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and other cellular processes. researchgate.net PARP inhibitors are a class of therapeutic agents that have shown promise in cancer therapy by exploiting deficiencies in DNA repair pathways. researchgate.net

The mechanism of action of most clinically relevant PARP inhibitors involves binding to the nicotinamide-binding pocket of the enzyme, preventing the synthesis of poly (ADP-ribose) chains and trapping PARP on the DNA. While a wide range of chemical scaffolds have been developed as PARP inhibitors, there is a lack of specific in vitro data for simple N-alkyl-N'-aryl ureas like this compound. The known PARP inhibitors are generally more complex heterocyclic molecules. Therefore, while the urea functional group has the potential to form hydrogen bonds within an enzyme's active site, there is currently no direct evidence to suggest that this compound or its close analogues are inhibitors of PARP.

Exploration of Other Enzyme Targets

The versatility of the urea scaffold allows for its interaction with a diverse range of enzymes. In vitro studies have identified other potential enzyme targets for N,N'-disubstituted urea derivatives.

One such target is urease , an enzyme that catalyzes the hydrolysis of urea. Inhibition of urease is of interest in agriculture and medicine. Several N,N'-disubstituted thioureas, which are structurally related to ureas, have shown significant in vitro urease inhibitory activity, with some compounds being more potent than the standard inhibitor, thiourea (B124793).

Another potential target is cyclooxygenase-1 (COX-1) . A series of N,N'-disubstituted ureas were found to exhibit selective inhibitory profiles against platelet aggregation induced by arachidonic acid, with the most potent derivative having an IC50 of 1.45 μM. In silico studies suggested that this antiplatelet activity is likely due to the inhibition of COX-1.

Furthermore, a study on unsymmetrical 1,3-disubstituted ureas investigated their inhibitory effects on β-glucuronidase and snake venom phosphodiesterase , with some derivatives showing moderate inhibition.

Cellular Activity and Anti-Proliferative Effects (In Vitro Cell Line Studies)

Urea derivatives are a well-established class of compounds with anti-proliferative activity against various cancer cell lines. The diarylurea scaffold, in particular, is a common feature in many kinase inhibitors that target signaling pathways involved in cell proliferation.

Another study on ethylenediurea (B156026) derivatives demonstrated selective anti-proliferative activity towards breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG) cell lines. The observed anti-proliferative effects of these urea-based compounds suggest that this compound may also possess the ability to inhibit the growth of various cancer cell lines, likely through the inhibition of key cellular kinases or other enzymes involved in cell cycle progression.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide
N-(2-acetylphenyl)-N'-(3-methylphenyl) urea
Chymostatin

Impact on Cell Cycle Regulation and Associated Protein Expression (e.g., CDK4/6)

Published research specifically detailing the impact of this compound analogues on cell cycle regulation and the expression of associated proteins such as Cyclin-Dependent Kinase 4/6 (CDK4/6) is limited. However, studies on other substituted urea derivatives provide insights into how this class of compounds can influence cell cycle progression.

The cell cycle is a highly regulated process, with the transition from the G1 to S phase being a critical checkpoint often controlled by the CDK4/6-cyclin D complex, which phosphorylates the retinoblastoma (RB) protein. nih.gov Inhibition of this pathway can halt cell cycle progression and is a target for anticancer therapies. nih.gov

Studies on certain isoxazolyl and thiazolyl urea derivatives have demonstrated cytotoxic effects through cell cycle arrest. For instance, specific compounds within this series were found to induce S and G2/M phase cell cycle arrest in MCF-7 breast cancer cells, indicating an interference with the normal progression of cell division. researchgate.net Similarly, some N,Nʹ-diarylurea derivatives have been shown to inhibit the growth of non-small-cell lung cancer (NSCLC) cells by inducing cell cycle arrest, which was linked to the Akt/GSK-3β/c-Myc signaling pathway. researchgate.net While these findings are for structurally related urea compounds, they suggest a potential mechanism by which analogues of this compound might exert biological effects, though direct evidence is not yet available.

Induction of Apoptosis and Autophagy Signaling Pathways

The ability of urea derivatives to induce programmed cell death, or apoptosis, has been explored in various cancer cell lines. Specific N,Nʹ-substituted phenylurea and isoxazolyl urea derivatives have been shown to trigger apoptosis. researchgate.netresearchgate.net For example, one isoxazolyl urea compound demonstrated potent induction of apoptosis in both MCF-7 and HCT-116 cancer cell lines. researchgate.net The mechanism of cell death is often dose-dependent, with lower concentrations of some preservatives like imidazolidinyl urea inducing apoptosis, while higher concentrations lead to necrosis. nih.gov Apoptosis can be initiated through various signaling cascades, including those mediated by caspases. nih.gov

In some N,Nʹ-diarylurea derivatives, pro-apoptotic activity was linked to the production of reactive oxygen species (ROS). researchgate.net While these studies highlight the potential of the urea scaffold to be incorporated into molecules that induce apoptosis, specific research on this compound analogues in this context is not extensively documented.

Furthermore, information regarding the induction of autophagy by this specific class of compounds is scarce. Autophagy is a cellular process involved in the degradation and recycling of cellular components and can be interconnected with apoptosis. mdpi.com While it is a known pathway affected by various small molecules, its modulation by this compound analogues remains an area for future investigation.

Modulation of Reactive Oxygen Species (ROS) Production

The modulation of reactive oxygen species (ROS) is a mechanism through which some chemical compounds exert their biological effects. Elevated ROS levels can lead to oxidative stress, cellular damage, and subsequently trigger apoptosis. nih.gov

Research into related urea compounds has shown a connection between their biological activity and ROS modulation. For example, the anti-cancer effects of certain N,Nʹ-diarylurea derivatives have been attributed to ROS-mediated apoptosis. researchgate.net Another study on different heterocyclic derivatives found that their pro-apoptotic activity in glioma cells was mediated by the induction of ROS and the downregulation of the PI3K/AKT/mTOR pathway. nih.gov These findings suggest that the generation of ROS is a plausible mechanism for the biological activity of some urea-containing compounds. However, direct experimental evidence demonstrating that this compound or its close analogues specifically modulate ROS production is not available in the reviewed literature.

Antimicrobial and Antifungal Activity (In Vitro Screening Against Specific Strains)

Analogues of this compound have been investigated for their potential as antimicrobial and antifungal agents. In vitro screening of various urea derivatives has demonstrated a range of activities against several pathogenic bacterial and fungal strains.

A study on new glycosyl-3-o-tolyl carbamides showed moderate to good activity against selected microbes. The compounds were tested against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Aspergillus niger, Trichoderma viride) species. Similarly, another series of novel urea derivatives was screened against five bacterial strains (E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and S. aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans), with some compounds showing promising growth inhibition, particularly against A. baumannii. nih.gov

The antimicrobial activity of these compounds is often evaluated by measuring the zone of inhibition or determining the Minimum Inhibitory Concentration (MIC). The data below summarizes findings from various studies on tolyl and other urea derivatives.

Compound TypeBacterial StrainActivity / MeasurementFungal StrainActivity / MeasurementReference
Glycosyl-3-o-tolyl carbamidesStaphylococcus aureusSignificant ActivityAspergillus nigerLow to Moderate Activity
Glycosyl-3-o-tolyl carbamidesEscherichia coliActiveTrichoderma virideLow to Moderate Activity
Glycosyl-3-o-tolyl carbamidesPseudomonas aeruginosaActive--
Adamantyl urea derivative (3l)Acinetobacter baumannii94.5% Growth Inhibition-- nih.gov
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl) derivativesEscherichia coliGood Activity--
(E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl) derivativesStaphylococcus aureusGood Activity--
N-alkyl substituted ureas (Fluoro-substituted)Gram-positive & Gram-negativePotent ActivityFungiPotent Activity researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of lead compounds. For urea derivatives, SAR studies have elucidated key structural features that govern their activity.

Influence of Aromatic and Aliphatic Substituent Positions on Activity

The nature and position of substituents on both the aromatic (tolyl) and aliphatic (isopropyl) moieties of urea derivatives significantly influence their biological effects.

For antimicrobial activity, the electronic properties of substituents on the aromatic ring are critical. One study on tolyl derivatives found that compounds featuring an electron-withdrawing group demonstrated superior antibacterial activity compared to those with electron-donating groups. Another study on a series of N-alkyl substituted ureas revealed that the introduction of a fluorine atom at the ortho or para position of the phenyl ring led to potent antimicrobial and antifungal activities. researchgate.net

The aliphatic group also plays a defining role. In a series of adamantyl urea derivatives designed as anti-tuberculosis agents, the adamantyl group was a key feature, and the urea moiety itself was found to be essential for activity; replacing the urea core resulted in a loss of potency. nih.gov This highlights the importance of the specific combination of bulky aliphatic groups with the aryl urea scaffold for achieving potent biological activity. The potency and duration of action of certain N-heterocyclic ureas were also found to improve when the heterocyclic nucleus was a pyridine (B92270) ring. nih.gov

Role of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions) in Target Recognition

The biological activity of urea derivatives is fundamentally linked to their ability to form specific non-covalent interactions with their target proteins. The urea functional group is a key pharmacophore, acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.com

This dual capability allows the urea moiety to form strong, directional hydrogen bonds, which often anchor the molecule within the binding site of a target protein. mdpi.com The stability of these interactions is a critical determinant of binding affinity. nih.gov

Rational Design and Lead Optimization Strategies for N Substituted Urea Scaffolds

Identification of Key Pharmacophores and Principles of Molecular Design

The design of novel therapeutics based on the N-substituted urea (B33335) scaffold begins with identifying the key pharmacophore—the essential molecular features responsible for biological activity. For this class of compounds, the urea moiety itself is a critical pharmacophoric element.

The Urea Moiety as a Core Pharmacophore: The urea group (-NH-CO-NH-) is a privileged structure in drug design due to its unique hydrogen bonding capabilities. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows the urea scaffold to form robust, often bidentate, hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases and receptors. nih.govnih.gov This interaction pattern is fundamental to the biological activity of many urea-based drugs, anchoring the molecule in the correct orientation for optimal binding. frontiersin.org

Role of Substituents in Molecular Recognition: In a molecule such as 1-Isopropyl-1-(3-tolyl)urea, the substituents on the nitrogen atoms are crucial for modulating potency, selectivity, and drug-like properties.

Aryl Group (3-tolyl): The tolyl group typically engages in hydrophobic and π-stacking interactions within the target's binding pocket. nih.gov The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly influence binding affinity and selectivity by altering the molecule's shape and electronic distribution. The meta-position in the 3-tolyl group directs the substituent into a specific vector space, which can be optimized for a particular target.

Alkyl Group (Isopropyl): The isopropyl group contributes to the molecule's lipophilicity and can form van der Waals interactions in hydrophobic sub-pockets of the target protein. The branched nature of the isopropyl group provides steric bulk that can enhance selectivity by preventing binding to off-targets with smaller binding sites.

The principles of molecular design for these scaffolds involve a modular approach, where different aryl and alkyl groups are systematically explored to map the structure-activity relationship (SAR). The goal is to identify a combination of substituents that maximizes interactions with the target protein while minimizing off-target effects. nih.gov

Strategic Optimization of Molecular Interactions for Enhanced Target Specificity and Affinity

Once a lead compound is identified, strategic optimization is employed to enhance its binding affinity and specificity. This process involves fine-tuning the molecular interactions between the ligand and its biological target.

Hydrogen Bond Network: The urea core's ability to form hydrogen bonds is a primary focus for optimization. Modifications that stabilize the ideal conformation for hydrogen bonding can significantly improve affinity. For instance, introducing intramolecular hydrogen bonds can pre-organize the molecule into a more rigid, bioactive conformation, reducing the entropic penalty upon binding. nih.gov

Hydrophobic and van der Waals Interactions: The affinity of urea derivatives can be enhanced by optimizing hydrophobic interactions. For this compound, this could involve exploring alternative alkyl or aryl groups to better fill the hydrophobic pockets of the target. As shown in studies with related diaryl ureas, extending or modifying these groups can lead to additional, favorable interactions that increase binding strength. nih.govmdpi.com

Table 1: Impact of P3 Position Substituents on Rhodesain Inhibitory Potency for Urea-Based Michael Acceptors

CompoundP3 SubstituentKi (nM)k2nd (103 M-1 min-1)
1 Phenyl0.1516700
2 4-Methoxyphenyl0.507300
3 4-Methylphenyl0.2414900
4 4-Fluorophenyl0.4411500
5 4-Chlorophenyl0.4211400
6 4-Bromophenyl0.4011800
7 3,4-Dichlorophenyl0.1915400

Data adapted from a study on urea-based rhodesain inhibitors, demonstrating how aryl substituents modulate binding affinity and potency. The data is illustrative for related urea scaffolds, as specific data for this compound is not available. nih.gov

This data illustrates that even minor changes to the aryl ring, such as the position and nature of substituents, can have a profound impact on binding affinity (Ki) and the rate of enzyme inactivation (k2nd). nih.gov The unsubstituted phenyl ring and certain halogenated patterns resulted in the highest potency, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of the ligand. nih.gov

Application of Bioisosteric Replacement Strategies in Urea Derivative Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool for lead optimization. nih.govresearchgate.net It is used to improve potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov

Urea Bioisosteres: The urea moiety can be replaced with bioisosteres like thiourea (B124793), squaramide, or cyanoguanidine to modulate hydrogen bonding strength and geometry. nih.gov Thioureas, for example, have different electronic properties and can alter the interaction profile with the target. Squaramides are noted for their ability to form strong hydrogen bonds and can offer a more rigid and planar alternative to the urea core. nih.gov

Bioisosteric Replacement of Substituents: For a compound like this compound, both the isopropyl and tolyl groups are candidates for bioisosteric replacement.

Isopropyl Group: The isopropyl group could be replaced by other small alkyl groups (e.g., ethyl, cyclopropyl) to probe steric limits within the binding pocket. drugdesign.org A cyclopropyl (B3062369) group, for instance, is sterically similar to isopropyl but introduces conformational rigidity. Replacing it with a trifluoromethyl (CF3) group can alter electronic properties and metabolic stability. acs.org

Tolyl Group: The tolyl group can be replaced with a variety of other substituted or unsubstituted aryl or heteroaryl rings. This strategy is widely used to fine-tune π-stacking interactions, modulate solubility, and block sites of metabolism. For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the target. mdpi.com

Table 2: Examples of Bioisosteric Replacements in Drug Design

Original GroupBioisosteric ReplacementRationale for Replacement
Carboxylic AcidTetrazole, Hydroxamic AcidImprove metabolic stability, enhance binding affinity. avcr.cz
Phenyl RingPyridine, Thiophene (B33073)Modulate electronics, improve solubility, introduce new H-bonding sites. nih.gov
Methyl GroupChlorine, Trifluoromethyl (CF3)Alter lipophilicity, block metabolism, modify electronic character. acs.org
Urea MoietyThiourea, Squaramide, GuanidineChange H-bond donor/acceptor properties, alter geometry and stability. nih.govgoogle.com
Isopropyl GroupCyclopropyl, tert-ButylModify steric bulk, lipophilicity, and conformational rigidity. drugdesign.orgacs.org

Integration of Computational and Experimental Approaches in the Rational Design Process

The efficient design of novel urea derivatives relies heavily on the synergy between computational and experimental methods. nih.gov This integrated approach accelerates the drug discovery cycle, from hit identification to lead optimization. rsc.org

Computational Modeling and In Silico Design: The process often begins with computational modeling. Molecular docking is used to predict how potential urea derivatives, including isomers and analogues of this compound, bind to a three-dimensional model of the target protein. nih.govnih.gov These simulations help prioritize which compounds to synthesize by estimating their binding affinity and analyzing their interaction patterns. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features with biological activity, guiding the design of more potent molecules. nih.gov

Chemical Synthesis and Experimental Validation: Promising candidates identified through in silico screening are then synthesized in the laboratory. The classical approach to synthesizing unsymmetrical ureas involves the reaction of an isocyanate (e.g., 3-tolyl isocyanate) with a primary or secondary amine (e.g., isopropylamine). nih.gov Alternative methods using reagents like phosgene (B1210022) or its equivalents are also common. nih.gov

Once synthesized, the compounds are subjected to a battery of experimental assays to validate the computational predictions. These include:

In vitro enzyme assays: To determine the compound's inhibitory potency (e.g., IC50 or Ki values) against the target protein. nih.govresearchgate.net

Cell-based assays: To assess the compound's activity in a more biologically relevant context, such as measuring its effect on cell proliferation or signaling pathways. nih.govdoaj.org

Biophysical techniques: Methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity and thermodynamics of the ligand-protein interaction.

The experimental data are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that progressively improves the properties of the lead compound. mdpi.com

Future Research Directions and Unexplored Avenues for 1 Isopropyl 1 3 Tolyl Urea

Investigation of Novel Green Synthetic Routes and Catalytic Systems

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and its equivalents. nih.govresearchgate.net Future research must prioritize the development of environmentally benign and atom-economical synthetic methodologies for 1-Isopropyl-1-(3-tolyl)urea.

Key areas for exploration include:

Phosgene-Free Carbonyl Sources: Investigating alternative and safer carbonyl sources is paramount. The use of carbon dioxide (CO2) as a C1 building block presents a green and sustainable option. organic-chemistry.org Other less toxic agents like diethyl carbonate or N,N′-Carbonyldiimidazole (CDI) should be systematically evaluated for the synthesis of asymmetrically substituted ureas like this compound. nih.gov

Catalytic Approaches: The development of novel catalytic systems can significantly enhance the efficiency and sustainability of the synthesis. Commercially available ruthenium pincer complexes, for instance, have shown promise in catalyzing urea synthesis directly from methanol (B129727) and an amine, with hydrogen as the only byproduct. organic-chemistry.orgacs.org Research into similar transition metal catalysts or organocatalysts could lead to milder reaction conditions and improved yields. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers enhanced safety and control, particularly for reactions involving hazardous intermediates like isocyanates, which can be generated in situ and immediately consumed. nih.gov Applying flow chemistry to the synthesis of this compound could enable safer, more scalable, and efficient production.

Synthetic StrategyReagents/CatalystsAdvantages
Phosgene-Free CarbonylationCO2, Diethyl Carbonate, CDIReduced toxicity, utilization of waste products (CO2). nih.govorganic-chemistry.org
Catalytic SynthesisRuthenium Pincer ComplexesHigh atom economy, mild reaction conditions. organic-chemistry.orgacs.org
Continuous FlowIn situ generated isocyanatesEnhanced safety, scalability, and process control. nih.gov

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic and Dynamic Conformational Studies

A deeper understanding of the reaction mechanisms and conformational dynamics of this compound is crucial for its rational design and application. While standard techniques like NMR and X-ray crystallography provide static structural information, advanced spectroscopic methods can offer real-time insights. nih.govresearchgate.net

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can monitor the reaction progress in real-time, identifying transient intermediates and providing kinetic data. google.com This would be invaluable for optimizing reaction conditions for the novel synthetic routes discussed above.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the through-space interactions and preferred conformations of this compound in solution. This is particularly important for understanding its interaction with biological targets or its role in supramolecular assemblies.

Computational Chemistry: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can model the conformational landscape and predict the most stable conformers. mdpi.com

Integration of Machine Learning and Artificial Intelligence for De Novo Urea Derivative Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid screening of virtual libraries and the prediction of molecular properties. chinesechemsoc.orgmdpi.com

For this compound and its analogs, future research could leverage:

Predictive Modeling: ML algorithms can be trained on existing data for urea derivatives to predict properties such as bioactivity, toxicity, and solubility for novel, computationally designed compounds. nih.govmdpi.comresearchgate.net

De Novo Design: Generative models in AI can design novel urea derivatives with desired properties, expanding the chemical space for exploration around the this compound scaffold.

Reaction Optimization: AI can be used to optimize synthetic pathways by predicting reaction outcomes under various conditions, thus accelerating the development of efficient and green synthetic routes. researchgate.net

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways (In Vitro)

Urea derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, proteases, and other enzymes. researchgate.netfrontiersin.orgresearchgate.net The specific biological activities of this compound remain largely unexplored.

Future in vitro studies should focus on:

Target-Based Screening: Screening this compound against panels of known drug targets, such as various kinases and proteases, could identify novel inhibitory activities. Recent studies have identified urea-based compounds as inhibitors of targets like Transforming growth factor-β type 1 receptor (TGFβR1) and the mycobacterial transporter MmpL3. rsc.orgresearchgate.netnih.gov

Phenotypic Screening: Unbiased phenotypic screening on various cell lines (e.g., cancer, bacterial) can uncover unexpected biological effects and help identify novel targets and mechanisms of action.

Mechanism of Action Studies: Once a biological activity is identified, detailed in vitro studies are needed to elucidate the precise molecular mechanism. This could involve enzyme kinetics, binding assays, and structural biology studies to understand how the compound interacts with its target.

Potential Roles in Supramolecular Chemistry or Other Non-Biological Material Science Applications

The hydrogen bonding capabilities of the urea functional group make it an excellent building block for supramolecular assemblies. nih.govtandfonline.com This opens up avenues for the application of this compound in material science.

Future research could investigate:

Organogelators: The self-assembly of this compound in organic solvents could lead to the formation of supramolecular gels with potential applications in areas like controlled release or as templates for material synthesis.

Polymeric Materials: Substituted ureas can be incorporated into polymers to modify their properties. They can act as end groups in polymeric materials, influencing their dispersibility and other characteristics. google.com They are also precursors for resins. researchgate.net

Anion Recognition: The urea moiety is a well-known anion binding motif. nih.gov Research into the ability of this compound to selectively bind specific anions could lead to the development of novel sensors or transporters.

In-depth Studies on Chiral Recognition and Stereoselective Synthesis of Enantiopure Isomers

The presence of a chiral center in many biologically active molecules makes chiral recognition and enantioselective synthesis a critical area of research. nih.gov Although this compound itself is not chiral, its derivatives could be, and it could be used as a chiral resolving agent.

Future research should explore:

Chiral Derivatization: The synthesis of chiral derivatives of this compound and the study of their chiral recognition properties. The urea functionality can play a key role in forming diastereomeric complexes that can be distinguished by techniques like NMR. researchgate.net

Asymmetric Catalysis: The development of stereoselective synthetic methods to produce enantiopure isomers of chiral urea derivatives. This often involves the use of chiral catalysts, such as chiral phosphoric acids or bifunctional (thio)urea derivatives. mdpi.comnih.govrsc.orgnih.gov

Supramolecular Chirality: Investigating how the introduction of chirality influences the self-assembly and supramolecular properties of this compound-based systems. tandfonline.com

Research on Degradation Pathways and Environmental Fate within Controlled Laboratory Research Systems

Understanding the stability and degradation of this compound is essential for its potential applications. This research should be conducted within controlled laboratory settings to elucidate the fundamental chemical processes, excluding broader environmental impact assessments.

Future laboratory studies should focus on:

Hydrolytic Stability: Investigating the rate and mechanism of hydrolysis of this compound under various pH and temperature conditions. The degradation of urea in aqueous solution can proceed through hydrolysis to form ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

Photodegradation: Studying the stability of the compound under UV irradiation to determine its susceptibility to photodegradation and to identify the resulting photoproducts.

Metabolic Stability: In the context of potential biological applications, in vitro studies using liver microsomes or other enzyme systems can provide insights into its metabolic pathways and the identification of major metabolites. researchgate.net

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KDK_D) between the compound and immobilized proteins .
  • Lipophilicity Profiling : Measure logPP values via shake-flask or HPLC methods to predict membrane permeability .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.